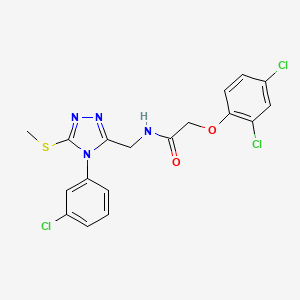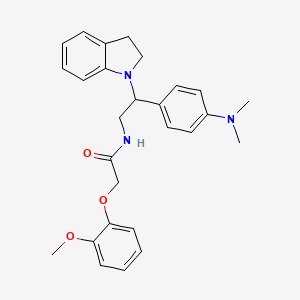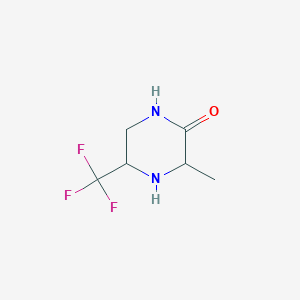
3-Methyl-5-(trifluoromethyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(trifluoromethyl)piperazin-2-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Applications De Recherche Scientifique
3-Methyl-5-(trifluoromethyl)piperazin-2-one has been extensively studied in scientific research due to its potent PARP inhibitory activity. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models, including breast, ovarian, and lung cancer.
Mécanisme D'action
3-Methyl-5-(trifluoromethyl)piperazin-2-one inhibits PARP by binding to its catalytic domain, which prevents the enzyme from repairing damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death. PARP inhibition also leads to the activation of the DNA damage response pathway, which enhances the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. It also enhances the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-5-(trifluoromethyl)piperazin-2-one is a potent and selective PARP inhibitor, making it a valuable tool for studying the role of PARP in DNA repair and cancer therapy. However, this compound has limited solubility in water, which can make it challenging to use in some experiments. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness in animal models.
Orientations Futures
For research could include the development of 3-Methyl-5-(trifluoromethyl)piperazin-2-one analogs with improved solubility and pharmacokinetic properties. Additionally, this compound could be used in combination with other cancer therapies to further enhance their efficacy. Further studies could also investigate the role of PARP inhibition in other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 3-Methyl-5-(trifluoromethyl)piperazin-2-one involves the reaction of 3-methylpiperazine with trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained by simple filtration and recrystallization. The purity of the product can be enhanced by column chromatography.
Propriétés
IUPAC Name |
3-methyl-5-(trifluoromethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c1-3-5(12)10-2-4(11-3)6(7,8)9/h3-4,11H,2H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSEVVLDXUSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


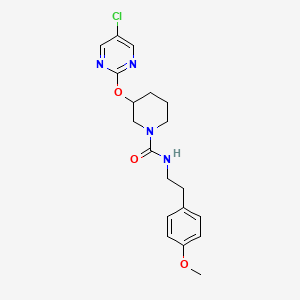


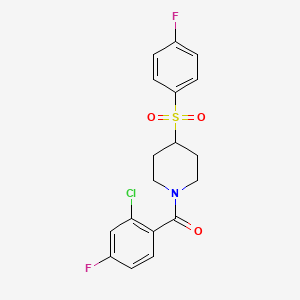
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902099.png)
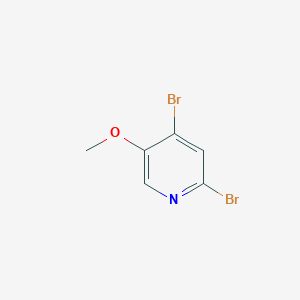

![(E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2902104.png)
![2-amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride](/img/structure/B2902105.png)
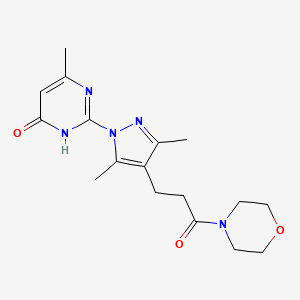
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2902108.png)
